Cas no 139979-81-0 (Celangulin V)
Celangulin V structure
Product Name:Celangulin V
CAS 번호:139979-81-0
MF:C34H46O13
메가와트:662.721251964569
CID:216190
PubChem ID:137322911
Update Time:2025-11-06
Celangulin V 화학적 및 물리적 성질
이름 및 식별자
-
- Propanoic acid,2-methyl-,[(3S,4S,5S,5aS,6R,7S,9S,9aS,10R)-6,7-bis(acetyloxy)-5-(benzoyloxy)octahydro-9,10-dihydroxy-2,2,9-trimethyl-4-(2-methyl-1-oxopropoxy)-5aH-3,9a-methano-1-benzoxepin-5a-yl]methylester
- AC1L43HN
- Propanoic acid,2-methyl-,[(3S,4S,5S,5aS,6R,7S,9S,9aS,10R)-6,7-bis(acetyloxy)-5-(benzoyloxy)octahydro-9,10-dihydroxy-2,2,9-trimethyl-4-(2-methyl-1-oxopropoxy)-5aH-3,9a-methano-1-benzoxepin-5a-yl]methyl
- CID 178554
- Propanoic acid, 2-methyl-, [(3S,4S,5S,5aS,6R,7S,9S,9aS,10R)-6,7-bis(acetyloxy)-5-(benzoyloxy)octahydro-9,10-dihydroxy-2,2,9-trimethyl-4-(2-methyl-1-oxopropoxy)-5aH-3,9a-methano-1-benzoxepin-5a-yl]methyl ester
- Angulatin A
- Celangulin V
- [(2S,4S,5R,6S,7S,8S,9S,12R)-4,5-diacetyloxy-2,12-dihydroxy-2,10,10-trimethyl-8-(2-methylpropanoyloxy)-6-(2-methylpropanoyloxymethyl)-11-oxatricyclo[7.2.1.01,6]dodecan-7-yl] benzoate
- [(2S,4S,5R,6S,7S,8S,9S)-4,5-diacetyloxy-2,12-dihydroxy-2,10,10-trimethyl-8-(2-methylpropanoyloxy)-6-(2-methylpropanoyloxymethyl)-11-oxatricyclo[7.2.1.01,6]dodecan-7-yl] benzoate
- DA-70868
-
- 인치: 1S/C34H46O13/c1-17(2)28(38)42-16-33-26(44-20(6)36)22(43-19(5)35)15-32(9,41)34(33)25(37)23(31(7,8)47-34)24(45-29(39)18(3)4)27(33)46-30(40)21-13-11-10-12-14-21/h10-14,17-18,22-27,37,41H,15-16H2,1-9H3/t22-,23+,24-,25?,26-,27+,32-,33-,34?/m0/s1
- InChIKey: HAHJPPZGVANYSD-LMWFANDHSA-N
- 미소: O1C(C)(C)[C@@H]2[C@@H]([C@H]([C@]3(COC(C(C)C)=O)[C@H]([C@H](C[C@@](C)(C13C2O)O)OC(C)=O)OC(C)=O)OC(C1C=CC=CC=1)=O)OC(C(C)C)=O
계산된 속성
- 정밀분자량: 662.294
- 동위원소 질량: 662.294
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 2
- 수소 결합 수용체 수량: 13
- 중원자 수량: 47
- 회전 가능한 화학 키 수량: 14
- 복잡도: 1240
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 8
- 불확정 원자 입체 중심 수량: 1
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 3
- 토폴로지 분자 극성 표면적: 181
실험적 성질
- 밀도: 1.3
- 융해점: 198-200 °C
- 비등점: 694.9°Cat760mmHg
- 플래시 포인트: 208.8°C
- 굴절률: 1.557
- 산도 계수(pKa): 13.01±0.70(Predicted)
Celangulin V 관련 문헌
-
Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
-
H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
139979-81-0 (Celangulin V) 관련 제품
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
추천 공급업체
Shandong Feiyang Chemical Co., Ltd
골드 회원
중국 공급자
대량
Shanghai Aoguang Biotechnology Co., Ltd
골드 회원
중국 공급자
대량
Shandong Jing Kun Chemical Co.,Ltd.
골드 회원
중국 공급자
대량
Nantong Boya Environmental Protection Technology Co., Ltd
골드 회원
중국 공급자
대량
Amadis Chemical Company Limited
골드 회원
중국 공급자
시약